8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
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Overview
Description
8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a chemical compound . It is recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis
The molecular structure of this compound is part of the imidazopyridine class, an important fused bicyclic 5,6 heterocycle .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications
Synthesis and Biological Activity
Novel Compound Synthesis : Research has highlighted the synthesis of various imidazo and pyrimidine derivatives, demonstrating the versatility of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid in generating compounds with potential biological activities. For example, the work by Clark, Varvounis, and Bakavoli (1986) on novel tricyclic compounds showcases the synthetic utility of related chemical frameworks in creating compounds that could have unique biological properties (Clark, Varvounis, & Bakavoli, 1986).
Antibacterial Agents : Some derivatives have been studied for their antibacterial activity, suggesting the potential for these compounds to serve as a basis for developing new antimicrobial agents. For instance, the study by Kethireddy, Eppakayala, and Maringanti (2015) on tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives demonstrates significant antibacterial activity against various bacterial strains (Kethireddy, Eppakayala, & Maringanti, 2015).
DNA Interaction and Inhibition
DNA Gyrase Inhibition : Compounds derived from imidazo[1,2-c]pyrimidine have been found to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. This positions such derivatives as potential leads for the development of new antibacterial drugs. The work by Hubschwerlen et al. (1992) on Pyrimido[1,6-a]benzimidazoles exemplifies the exploration of these compounds as DNA gyrase inhibitors (Hubschwerlen et al., 1992).
DNA Binding Properties : Further research into the binding properties of related compounds to DNA, as demonstrated by Swalley, Baird, and Dervan (1996), reveals the potential for designing molecular tools or drugs that can selectively interact with specific DNA sequences. This opens avenues for targeted therapeutic strategies or genetic research tools (Swalley, Baird, & Dervan, 1996).
Mechanism of Action
Target of Action
The primary targets of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
The exact mode of action of This compound Imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazo[1,2-a]pyridine derivatives have been used in the treatment of tuberculosis, indicating that they may affect the biochemical pathways related to this disease .
Result of Action
The molecular and cellular effects of the action of This compound Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , suggesting that they may have a similar effect.
Future Directions
Imidazo[1,2-a]pyridine, the core structure of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests potential future directions in the development of new chemosynthetic strategies and drug development .
Properties
IUPAC Name |
8-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-9-4-11-3-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWQVXISYYFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN2C1=NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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